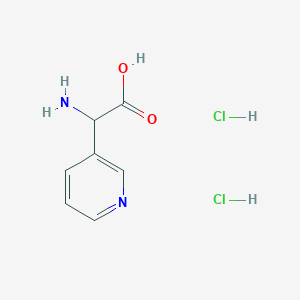

3-(But-2-yn-1-yloxy)-6-methylpyridazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

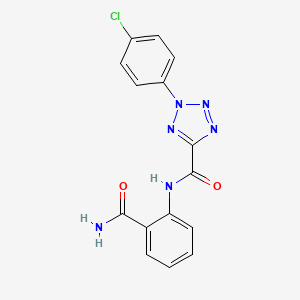

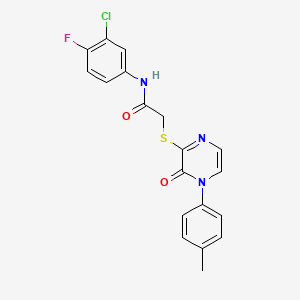

The compound “3-(But-2-yn-1-yloxy)-6-methylpyridazine” is a pyridazine derivative. Pyridazine is a basic heterocyclic organic compound with the chemical formula (CH)4N2. It contains a six-membered ring with two adjacent nitrogen atoms. It appears that the compound has a but-2-yn-1-yloxy group attached to the 3rd position and a methyl group attached to the 6th position of the pyridazine ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridazine ring, which is a six-membered aromatic ring with two nitrogen atoms. The but-2-yn-1-yloxy group would introduce a triple bond and an ether functional group into the structure, and the methyl group at the 6th position would be a simple alkyl substituent .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the pyridazine ring, the but-2-yn-1-yloxy group, and the methyl group. The pyridazine ring, being aromatic, would be expected to undergo electrophilic substitution reactions. The but-2-yn-1-yloxy group could potentially participate in reactions involving the triple bond or the ether functional group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the pyridazine ring could contribute to its aromaticity and stability. The but-2-yn-1-yloxy group could influence its polarity and solubility .Aplicaciones Científicas De Investigación

Pharmacokinetics and Tissue Distribution

Research on novel ALK5 inhibitors, such as 3-((5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-yl)methyl)benzamide, has shown significant potential in suppressing renal and hepatic fibrosis and exerting anti-metastatic effects in cancer models. These findings suggest that related pyridazine derivatives could be explored for their pharmacokinetic properties and tissue distribution in the context of anti-fibrotic or anticancer therapy (Kim et al., 2008).

Antimicrobial and Antifungal Activities

The synthesis and photolysis of pyridazine derivatives have been studied for their antimicrobial and antifungal activities. These studies indicate that certain modifications in the pyridazine structure can lead to compounds with potential applications in treating microbial and fungal infections (Ivanov et al., 2020).

Environmental Applications

Research on the degradation of chlorotriazine pesticides by sulfate radicals highlights the reactivity of pyridazine derivatives in environmental applications, particularly in water treatment processes to remove contaminants. Such studies underline the potential of pyridazine derivatives in developing more efficient methods for degrading persistent organic pollutants in the environment (Lutze et al., 2015).

Chemical Synthesis and Reactivity

Investigations into novel synthetic routes and the reactivity of pyridazine derivatives, including halogenation and diazo-coupling reactions, have provided valuable insights into the versatility of these compounds in chemical synthesis. Such research can guide the development of new materials or chemical intermediates with a wide range of applications (Youssef et al., 2012).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

Similar compounds have been found to target the disintegrin and metalloproteinase domain-containing protein 17 . This protein plays a crucial role in the regulation of cellular processes, including cell adhesion and cell signaling .

Mode of Action

It can be inferred that the compound might interact with its target protein, leading to changes in the protein’s function and subsequent cellular processes .

Biochemical Pathways

Given its potential target, it may influence pathways related to cell adhesion and cell signaling .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound .

Result of Action

Based on its potential target, it may influence cellular processes such as cell adhesion and cell signaling .

Action Environment

Factors such as temperature, ph, and presence of other molecules could potentially influence its action .

Propiedades

IUPAC Name |

3-but-2-ynoxy-6-methylpyridazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-3-4-7-12-9-6-5-8(2)10-11-9/h5-6H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKLQTWAJWJBUTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCOC1=NN=C(C=C1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(But-2-yn-1-yloxy)-6-methylpyridazine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-((1-(Benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione](/img/structure/B2693989.png)

![2-ethoxy-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2693990.png)

![7-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2693992.png)

![N-(4-chlorophenyl)-2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2693993.png)

![3-(2-methoxyethyl)-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2693999.png)

![1-(3-chlorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2694004.png)